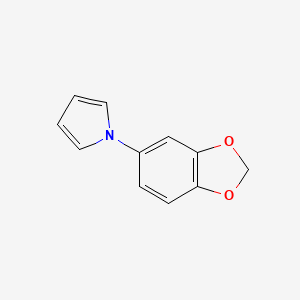

1-(1,3-benzodioxol-5-yl)-1H-pyrrole

Description

BenchChem offers high-quality 1-(1,3-benzodioxol-5-yl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-benzodioxol-5-yl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-2-6-12(5-1)9-3-4-10-11(7-9)14-8-13-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNHLYASYVUCQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure analysis of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole

An In-depth Technical Guide to the Chemical Structure Analysis of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole

This guide provides a comprehensive technical framework for the synthesis and detailed . It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies necessary to confirm the identity, purity, and structure of novel heterocyclic compounds. The narrative emphasizes the rationale behind experimental choices and integrates multi-technique spectroscopic data to build a self-validating analytical workflow.

Introduction and Scientific Rationale

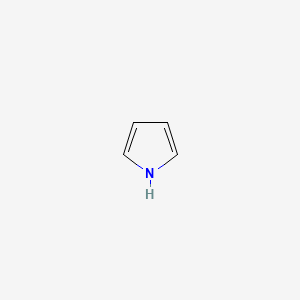

The molecule 1-(1,3-benzodioxol-5-yl)-1H-pyrrole is a compound of significant interest in medicinal chemistry. It integrates two key pharmacophores: the pyrrole ring and the 1,3-benzodioxole moiety (also known as methylenedioxyphenyl). The pyrrole nucleus is a five-membered aromatic heterocycle that forms the core of numerous biologically active natural products and synthetic drugs, exhibiting a wide array of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] The 1,3-benzodioxole scaffold is also prevalent in various natural products and pharmaceuticals, contributing to interactions with biological targets and often serving as a precursor in drug synthesis.[5][6]

The conjugation of these two fragments creates an N-arylpyrrole system whose electronic properties and three-dimensional structure can lead to novel pharmacological profiles. A thorough and unambiguous structural characterization is the foundational step in any drug discovery or development program, ensuring that biological data is correlated with the correct molecular entity. This guide outlines a robust strategy for the synthesis and definitive structural elucidation of this target compound.

Proposed Synthetic Pathway: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a reliable and high-yielding method for constructing the pyrrole ring.[7] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole, we propose the reaction between 5-amino-1,3-benzodioxole (the amine component) and succinaldehyde. Succinaldehyde is often generated in situ from a more stable precursor, such as 2,5-dimethoxytetrahydrofuran, via acid hydrolysis.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-amino-1,3-benzodioxole (1.0 eq) and glacial acetic acid (as solvent).

-

Precursor Hydrolysis: In a separate beaker, hydrolyze 2,5-dimethoxytetrahydrofuran (1.1 eq) by stirring with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl) for 10-15 minutes at room temperature to generate succinaldehyde.

-

Condensation Reaction: Add the freshly prepared succinaldehyde solution dropwise to the flask containing the amine solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate. The crude product may precipitate or can be extracted using an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid/oil via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(1,3-benzodioxol-5-yl)-1H-pyrrole.

Analytical Workflow for Structural Elucidation

Caption: Relationship between evidence and final structure.

The mass spectrum confirms the molecular weight of 187 g/mol , consistent with the formula C₁₁H₉NO₂. Elemental analysis further validates this formula by providing the percentage composition of C, H, and N. The FTIR spectrum verifies the presence of the key functional groups: aromatic rings and ether linkages. Finally, the ¹H and ¹³C NMR spectra provide the definitive blueprint of the molecule, showing the exact number and connectivity of all hydrogen and carbon atoms, confirming the substitution pattern on both the pyrrole and benzodioxole rings. The collective, non-contradictory evidence from these orthogonal techniques provides an unassailable confirmation of the synthesized compound's structure.

References

-

Kovač, B., Klasinc, L., Vorkapić-Furač, M., Mintas, M., & Knop, J. V. (1997). Photoelectron spectroscopic study of N-aryl- and N-heteroaryl-pyrroles. Journal of the Chemical Society, Perkin Transactions 2, 2597-2604. [Link]

-

PubChem. (n.d.). 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Saeed, A. A. H. (1985). Spectroscopic Study of Some New N-Aryl Pyrroles. Journal of Chemical & Engineering Data, 30(3), 358–360. [Link]

-

Kumar, P., Narasimhan, B., & Sharma, D. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]

-

Wikipedia contributors. (n.d.). Pyrrole. Wikipedia. Retrieved February 14, 2026, from [Link]

-

Kumar, P., Narasimhan, B., & Sharma, D. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

-

Mesto, E., Okio, C. K. Y. A., Lemus, M. A., & Schingaro, E. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. IUCrData, 9(2). [Link]

-

Unknown. (n.d.). Heterocyclic Compounds. [Link]

-

Harrak, Y., Rosell, G., Daidone, G., Plescia, S., Schillaci, D., & Pujol, M. D. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4876–4890. [Link]

-

Leite, A. C. L., de Souza, I. A., & da Silva, K. P. (2005). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Revista Brasileira de Ciências Farmacêuticas, 41(2). [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved February 14, 2026, from [Link]

-

Leite, A. C. L., da Silva, K. P., de Souza, I. A., de Araújo, J. M., & Brondani, D. J. (2004). Synthesis, Antitumour and Antimicrobial Activities of New Peptidyl Derivatives Containing the 1,3-benzodioxole System. European Journal of Medicinal Chemistry, 39(12), 1059–1065. [Link]

-

Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

-

Szelenberger, R., & Materek, I. B. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

-

Various Authors. (2020). Bioactive pyrrole-based compounds with target selectivity. ResearchGate. [Link]

-

Gronowitz, S., Hoffman, R. A., & Hörnfeldt, A. B. (1960). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. [Link]

-

EBSCO. (n.d.). Spectroscopic Analysis. Retrieved February 14, 2026, from [Link]

-

Kumar, P., Narasimhan, B., & Sharma, D. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Various Authors. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. [Link]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

Physicochemical Profiling & Synthetic Strategies for N-Aryl Pyrrole Derivatives

[1]

Executive Summary

N-aryl pyrrole derivatives represent a privileged scaffold in both medicinal chemistry and materials science. Their utility spans from potent antimicrobial agents (targeting ESKAPE pathogens) to organic semiconductors. However, the successful deployment of these molecules hinges on a precise understanding of their physicochemical behavior—specifically their electronic tunability, lipophilicity (LogP), and the often-overlooked phenomenon of atropisomerism (axial chirality). This guide provides a technical deep-dive into these properties, supported by validated synthetic protocols and structural analysis.

Structural Dynamics: The Atropisomerism Challenge

One of the most critical yet frequently neglected physicochemical properties of N-aryl pyrroles is their conformational dynamics. Unlike simple pyrroles, N-aryl derivatives possess a C–N chiral axis.

The Rotational Energy Barrier

The bond connecting the pyrrole nitrogen to the aryl ring allows for rotation. However, ortho-substituents on the aryl ring (e.g., -Cl, -NO2, -Me) create steric hindrance, restricting this rotation.

-

Class 1 (Rapid Exchange): Rotational barrier

kcal/mol.[1][2] The conformers interconvert rapidly at room temperature. -

Class 2 (Metastable):

kcal/mol.[1] Separable at low temperatures but racemize slowly. -

Class 3 (Stable Atropisomers):

kcal/mol.[1] These exist as distinct, isolable enantiomers (M and P helicity) at room temperature.

Why this matters: In drug design, an undefined mixture of rapidly interconverting conformers (Class 1) is acceptable. However, Class 2 compounds present a development risk due to potential in vivo racemization. Researchers must design towards either Class 1 (freely rotating) or Class 3 (fully locked) to ensure consistent pharmacokinetic profiles.

Visualization: Rotational Energy Landscape

The following diagram illustrates the potential energy surface for N-aryl bond rotation, highlighting the transition states (TS) where the aryl and pyrrole rings are coplanar (maximum steric clash).

Caption: Energy landscape of N-aryl bond rotation. High barriers (

Electronic Properties & Molecular Orbital Engineering

The electronic nature of N-aryl pyrroles is governed by the interaction between the electron-rich pyrrole ring (

HOMO-LUMO Modulation

The energy gap (

-

Electron Withdrawing Groups (EWGs): Substituents like

or -

Electron Donating Groups (EDGs): Substituents like

or

Table 1: Substituent Effects on Electronic Parameters (DFT B3LYP/6-311G)

| Substituent (Para) | HOMO (eV) | LUMO (eV) | Gap (

Note: Data derived from comparative DFT studies (B3LYP functional). Lower band gaps (

Lipophilicity & Solubility Profiling

For pharmaceutical applications, the balance between lipophilicity (membrane permeability) and solubility (bioavailability) is paramount.

Experimental Determination: RM Values

While calculated LogP (cLogP) is useful, experimental validation via Reversed-Phase Thin Layer Chromatography (RP-TLC) provides a more accurate "RM value" which correlates linearly with LogP.

-

High RM: Indicates high lipophilicity (strong retention on non-polar stationary phase).

-

Tuning Strategy: To improve water solubility without sacrificing membrane permeability, introduce solubilizing tails (e.g., morpholine, piperazine) at the C3/C4 positions of the pyrrole, rather than altering the N-aryl core which dictates the steric/electronic profile.

Synthetic Protocol: Sustainable Paal-Knorr Condensation

The Paal-Knorr reaction is the gold standard for synthesizing N-aryl pyrroles. Below is an optimized, "green" protocol utilizing sulfamic acid as a recyclable catalyst, avoiding the harsh acidity of traditional H2SO4 or acetic acid methods.

Protocol Workflow

Objective: Synthesis of 1-(4-nitrophenyl)-2,5-dimethylpyrrole. Reagents: 2,5-Hexanedione (1.0 eq), 4-Nitroaniline (1.0 eq), Sulfamic Acid (10 mol%), Ethanol (Solvent).

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 2,5-hexanedione and 10 mmol of 4-nitroaniline in 15 mL of absolute ethanol in a round-bottom flask.

-

Catalysis: Add 10 mol% (0.97 g) of sulfamic acid (

). -

Reaction: Reflux the mixture at 80°C. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Reaction typically completes in 2–4 hours.

-

Work-up (Self-Validating Step):

-

Cool the mixture to room temperature.

-

Pour into crushed ice/water. The product should precipitate immediately (due to high lipophilicity of the pyrrole vs. starting amine).

-

Filter the solid.

-

-

Purification: Recrystallize from hot ethanol/water (9:1).

-

Characterization:

-

1H NMR (DMSO-d6): Look for singlet at

ppm (pyrrole C3/C4 protons) and disappearance of amine -

Yield: Expect 85–95%.

-

Caption: Optimized Paal-Knorr synthesis workflow using sulfamic acid catalysis.

Case Study: Antimicrobial Efficacy (SAR)

Recent studies have highlighted the potency of N-aryl pyrroles against Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of the bacterial cell membrane or inhibition of cell wall synthesis (e.g., via UPPP inhibition).

Structure-Activity Relationship (SAR) Insights:

-

Aryl Substituents: Electron-withdrawing groups (Cl, F) on the N-aryl ring enhance antibacterial activity by increasing the lipophilicity and potentially strengthening interactions with hydrophobic pockets in bacterial enzymes.

-

C-Ring Modification: Introduction of a carbaldehyde (-CHO) or nitrile (-CN) group at the pyrrole C3 position significantly boosts activity (MIC values dropping from >64

g/mL to <4

Table 2: Comparative Biological Activity (MRSA)

| Compound ID | N-Aryl Substituent | C3-Substituent | MIC (

Interpretation: The combination of a lipophilic, electron-deficient aryl ring (2,4-dichloro) and a polar, hydrogen-bond accepting C3 group (-CN) creates the optimal pharmacophore.

References

-

Atropisomerism in Drug Discovery: Atropisomerism in the Pharmaceutically Relevant Realm.[1][3][4] Accounts of Chemical Research.

-

Synthetic Protocol: Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Electronic Properties: Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. ResearchGate.

-

Lipophilicity & Bioactivity: Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules (MDPI).

-

Rotational Barriers: On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. PMC (NIH).

The Rising Prominence of Benzodioxole-Substituted Pyrroles in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This guide delves into the burgeoning field of benzodioxole-substituted pyrroles, a class of compounds that marries the biological versatility of the pyrrole nucleus with the unique electronic and conformational properties of the benzodioxole ring system. The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental component of numerous natural products and clinically approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a bicyclic ether prevalent in natural products and synthetic compounds, often imparting favorable pharmacokinetic and pharmacodynamic properties.[3] The fusion of these two privileged scaffolds has given rise to a new generation of molecules with significant therapeutic potential, attracting considerable interest from researchers in academia and the pharmaceutical industry.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of benzodioxole-substituted pyrroles. It is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and in-depth, actionable insights to guide future research and development in this exciting area. We will explore the key synthetic strategies for accessing these molecules, detail their diverse pharmacological profiles with a focus on anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, and elucidate the critical structural features that govern their biological effects.

Synthetic Strategies for Benzodioxole-Substituted Pyrroles

The construction of the benzodioxole-substituted pyrrole core can be achieved through several synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern on the pyrrole ring and the availability of starting materials. Two of the most prominent and versatile methods are the Paal-Knorr synthesis and 1,3-dipolar cycloaddition reactions.

Paal-Knorr Synthesis: A Classic Approach to Pyrrole Ring Formation

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5] This method is highly effective for preparing a wide range of substituted pyrroles.[6][7][8] For the synthesis of benzodioxole-substituted pyrroles, a common strategy involves the reaction of a 1,4-diketone bearing a benzodioxole moiety with an appropriate amine.

The general mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6][7]

Experimental Protocol: Paal-Knorr Synthesis of a Benzodioxole-Substituted Pyrrole [6]

Materials:

-

1-(Benzo[d][9][10]dioxol-5-yl)-4-phenylbutane-1,4-dione (1.0 mmol)

-

Aniline (1.2 mmol)

-

Glacial Acetic Acid (5 mL)

-

Ethanol (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a solution of 1-(benzo[d][9][10]dioxol-5-yl)-4-phenylbutane-1,4-dione (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add aniline (1.2 mmol) and glacial acetic acid (5 mL).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, allow the reaction mixture to cool to room temperature and then pour it into ice-cold water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired 1-(benzo[d][9][10]dioxol-5-yl)-2,5-diphenyl-1H-pyrrole.

1,3-Dipolar Cycloaddition: A Versatile Route to Pyrrolidine Derivatives

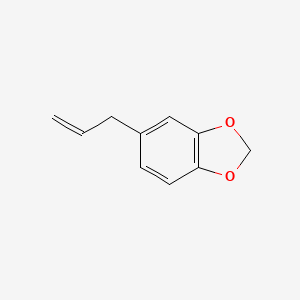

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings.[11][12] In the context of benzodioxole-substituted pyrroles, this reaction is often employed to synthesize highly functionalized pyrrolidine rings, which can be subsequently aromatized to pyrroles if desired. A common approach involves the reaction of an azomethine ylide (the 1,3-dipole) with a benzodioxole-containing dipolarophile, such as a chalcone.[10]

This reaction is highly stereospecific and allows for the creation of multiple stereocenters in a single step, making it particularly valuable for the synthesis of complex molecules with defined stereochemistry.[10]

Experimental Protocol: 1,3-Dipolar Cycloaddition for a Benzodioxole-Substituted Pyrrolidine [10]

Materials:

-

Isatin (1.0 mmol)

-

Sarcosine (1.2 mmol)

-

(E)-1-(Benzo[d][9][10]dioxol-5-yl)-3-phenylprop-2-en-1-one (benzodioxole chalcone) (1.0 mmol)

-

Methanol (15 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard work-up and purification equipment

Procedure:

-

A mixture of isatin (1.0 mmol), sarcosine (1.2 mmol), and the benzodioxole chalcone (1.0 mmol) is taken in a round-bottom flask containing methanol (15 mL).

-

The reaction mixture is heated to reflux with constant stirring.

-

The progress of the reaction is monitored by TLC. The reaction is typically complete within 2-3 hours.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether-ethyl acetate) to yield the spiro[benzo[d][9][10]dioxole-5,2'-pyrrolidine] derivative.

Pharmacological Activities of Benzodioxole-Substituted Pyrroles

The unique structural features of benzodioxole-substituted pyrroles have translated into a broad spectrum of promising pharmacological activities. The following sections highlight their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.

Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of benzodioxole-substituted pyrroles against various cancer cell lines.[9][13][14][15] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

For instance, a series of pyrrolo[3,2-c]quinolines featuring a benzodioxole moiety have been synthesized and evaluated for their antiproliferative activity. One promising compound, 7p , exhibited significant cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values in the low micromolar range.[9] Further studies revealed that these compounds can induce apoptosis and inhibit cancer cell migration.[9]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7p | MCF-7 | 2.5 | [9] |

| 7p | HeLa | 3.1 | [9] |

| Compound 19 | MGC 80-3 | 1.0 - 1.7 | [14] |

| Compound 21 | HepG2 | 0.5 - 0.9 | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity [9][13][16][17]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzodioxole-substituted pyrrole compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the benzodioxole-substituted pyrrole compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzodioxole-substituted pyrroles have emerged as promising anti-inflammatory agents, with some derivatives exhibiting potent inhibitory effects on key inflammatory mediators.[16][18][19][20][21]

A study on a series of compounds containing either a 1,4-benzodioxine or a pyrrole nucleus revealed significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.[16][18] Several of these compounds demonstrated superior activity compared to the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[16][18] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[3][22][23]

| Compound | In vivo Anti-inflammatory Activity (% inhibition of edema) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Compound 17 | > Ibuprofen | - | - | [16][18] |

| Compound 26 | Significant | - | - | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [4][18][24][25][26]

Materials:

-

Male Wistar rats (150-180 g)

-

Benzodioxole-substituted pyrrole compound

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Standard animal handling equipment

Procedure:

-

Fast the rats overnight with free access to water before the experiment.

-

Administer the benzodioxole-substituted pyrrole compound or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzodioxole-substituted pyrroles have shown promising activity against a range of bacteria and fungi.[2][6][27][28][29][30]

A series of new pyrrole derivatives were synthesized and screened for their antibacterial and antifungal activities.[27][29] Some compounds exhibited potent activity, with minimum inhibitory concentration (MIC) values comparable to or better than standard drugs like ciprofloxacin and clotrimazole.[27][29]

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Compound 3a | E. coli | 62.5 | [29] |

| Compound 3a | S. aureus | 31.25 | [29] |

| Compound 3c | C. albicans | 125 | [29] |

Experimental Protocol: Broth Microdilution for MIC Determination [5][10][27][31][32]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Benzodioxole-substituted pyrrole compound

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the benzodioxole-substituted pyrrole compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Activity

Neurodegenerative diseases such as Parkinson's and Alzheimer's disease represent a significant unmet medical need. Emerging evidence suggests that benzodioxole-substituted pyrroles may possess neuroprotective properties.[12][21][25][32][33][34]

Studies on pyrrole derivatives have shown their ability to protect neuronal cells from oxidative stress-induced cell death.[32][33] For example, certain 1,5-diaryl pyrrole derivatives have been shown to protect PC12 cells against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common in vitro model for Parkinson's disease.[33] The neuroprotective effects are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.[32][33]

Experimental Protocol: In Vitro Neuroprotection Assay using PC12 Cells [11][14][28][33][35]

Materials:

-

PC12 cell line

-

Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

-

Benzodioxole-substituted pyrrole compound

-

Neurotoxin (e.g., 6-OHDA or H2O2)

-

Reagents for cell viability assays (e.g., MTT)

-

96-well plates

Procedure:

-

Seed PC12 cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with different concentrations of the benzodioxole-substituted pyrrole compound for a specified period (e.g., 24 hours).

-

Induce neurotoxicity by adding a neurotoxin such as 6-OHDA or H2O2 to the cell culture medium.

-

Incubate the cells for an additional 24 hours.

-

Assess cell viability using the MTT assay or other suitable methods.

-

The neuroprotective effect is determined by the ability of the compound to rescue the cells from the neurotoxin-induced cell death.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective drug candidates. For benzodioxole-substituted pyrroles, several key structural features have been identified that influence their biological activity.

-

The Benzodioxole Moiety: The presence of the benzodioxole ring is often critical for activity. It can engage in specific interactions with biological targets and influence the overall physicochemical properties of the molecule, such as lipophilicity and metabolic stability.[36]

-

Substitution on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring significantly impact the biological profile. For instance, in a series of anticancer pyrrole derivatives, the introduction of electron-donating groups at the 4-position of the pyrrole ring was found to enhance the anticancer activity.[14]

-

Substitution on Other Aromatic Rings: When additional aromatic rings are present in the molecule, their substitution pattern also plays a crucial role. For example, in a series of anti-inflammatory benzodioxole derivatives, halogen substitution on a phenyl ring influenced the COX inhibitory activity.[31]

-

The Linker between the Pyrrole and Benzodioxole Moieties: The nature of the linker connecting the two core structures can affect the conformational flexibility of the molecule and its ability to bind to the target protein.

Future Perspectives

The field of benzodioxole-substituted pyrroles is ripe with opportunities for further exploration and development. Future research should focus on several key areas:

-

Expansion of Chemical Diversity: The development of novel and efficient synthetic methodologies to access a wider range of structurally diverse benzodioxole-substituted pyrroles is essential. This will provide a broader chemical space for biological screening and SAR studies.

-

Elucidation of Mechanisms of Action: While initial studies have provided insights into the mechanisms of action, more in-depth investigations are needed to fully understand the molecular targets and signaling pathways modulated by these compounds. This knowledge will be critical for their optimization and potential clinical translation.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

-

Exploration of New Therapeutic Areas: While significant progress has been made in the areas of cancer, inflammation, infection, and neurodegeneration, the diverse biological activities of pyrroles suggest that benzodioxole-substituted derivatives may have potential in other therapeutic areas as well.

References

- Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. MDPI.

- Paal–Knorr synthesis. Wikipedia.

- Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Publishing.

- Paal-Knorr Synthesis. Alfa Chemistry.

- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Kowsar Medical Institute.

- Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. PubMed.

- (PDF) Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system.

- Carrageenan-induced paw edema assay. Bio-protocol.

- Benzodioxole–Pyrazole Hybrids as Anti‐Inflammatory and Analgesic Agents with COX‐1,2/5‐LOX Inhibition and Antioxidant Potential. Sci-Hub.

- Paal-Knorr Pyrrole Synthesis. SynArchive.

- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.

- Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo.

- Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Deriv

- Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents. Scientific Reports.

- Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. MDPI.

- Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease.

- The anticancer IC50 values of synthesized compounds against 3 cell lines.

- Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. PubMed.

- Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Applic

- Paal-Knorr Synthesis. Alfa Chemistry.

- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.

- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.

- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro.

- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells.

- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach.

- Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds.

- Synthesis and antimicrobial activity of some new pyrrole derivatives.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.

- Structure activity relationship of the synthesized compounds.

- Paal-Knorr Pyrrole Synthesis. SynArchive.

- Synthesis, Antitumour and Antimicrobial Activities of New Peptidyl Derivatives Containing the 1,3-benzodioxole System. PubMed.

- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

- Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. Research Communities.

- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Benzodioxole–Pyrazole Hybrids as Anti‐Inflammatory and Analgesic Agents with COX‐1,2/5‐LOX Inhibition and Antioxidant Potential / Archiv der Pharmazie, 2017 [sci-hub.box]

- 4. inotiv.com [inotiv.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. protocols.io [protocols.io]

- 11. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. clyte.tech [clyte.tech]

- 18. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. creative-biolabs.com [creative-biolabs.com]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. microbeonline.com [microbeonline.com]

- 28. spandidos-publications.com [spandidos-publications.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 32. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 34. communities.springernature.com [communities.springernature.com]

- 35. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties and Band Gap Energy of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole

Foreword: Bridging Molecular Structure and Electronic Functionality

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical exploration into the electronic landscape of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole. While direct experimental data for this specific molecule remains nascent in published literature, its structural composition—a conjugate of the electron-rich pyrrole and benzodioxole moieties—suggests a rich and tunable electronic profile. This document, therefore, takes a foundational approach. It outlines the established theoretical principles and robust experimental and computational methodologies required to elucidate the electronic properties and band gap energy of this promising heterocyclic compound. By synthesizing data from analogous structures and detailing validated protocols, this guide empowers researchers to predict, measure, and ultimately harness the unique electronic characteristics of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole for applications ranging from novel therapeutics to advanced organic electronics.

Introduction to 1-(1,3-benzodioxol-5-yl)-1H-pyrrole: A Molecule of Interest

The molecule 1-(1,3-benzodioxol-5-yl)-1H-pyrrole is a fascinating heterocyclic compound that marries two electronically significant fragments: a five-membered aromatic pyrrole ring and a 1,3-benzodioxole (also known as methylenedioxyphenyl) group. The pyrrole ring is a fundamental component of many biologically active molecules, including porphyrins like heme, and is known for its electron-donating nature.[1] The 1,3-benzodioxole moiety is also a common scaffold in natural products and synthetic compounds, recognized for its ability to act as an electron-donating group, which can influence the photophysical properties of a molecule.[2][3] The direct linkage of these two systems through a nitrogen-aryl bond creates a π-conjugated system where the electronic properties of each component can be expected to influence the overall molecular orbitals.

Understanding the electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap (the band gap), is critical. These parameters govern the molecule's interaction with light, its electrochemical behavior, and its potential as a charge carrier, making them indispensable for applications in:

-

Drug Development: The electronic distribution and reactivity, dictated by the frontier molecular orbitals, are key to understanding drug-receptor interactions and metabolic stability.

-

Organic Electronics: For applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), the HOMO-LUMO levels determine charge injection, transport, and the optical absorption/emission characteristics.[4]

This guide will provide the necessary framework for a thorough investigation of these properties.

Theoretical Framework: Frontier Molecular Orbitals and the Band Gap

The electronic behavior of an organic molecule is primarily dictated by its frontier molecular orbitals (FMOs): the HOMO and the LUMO.

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential). A higher HOMO energy level indicates a better electron-donating capability.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. The energy of the LUMO is associated with the molecule's ability to accept an electron (its electron affinity). A lower LUMO energy level suggests a better electron-accepting capacity.

-

HOMO-LUMO Gap (Band Gap, Eg): The energy difference between the HOMO and LUMO is the band gap. This gap is a crucial indicator of the molecule's kinetic stability and the energy required for electronic excitation.[5] A smaller band gap generally corresponds to easier excitation and, consequently, absorption of longer wavelengths of light.[4]

The relationship between these orbitals dictates the molecule's electronic transitions and overall reactivity.

Caption: Frontier Molecular Orbitals (HOMO and LUMO) and the Band Gap.

Experimental Determination of Electronic Properties

Two primary experimental techniques are indispensable for probing the electronic properties of organic molecules: UV-Visible (UV-Vis) Spectroscopy and Cyclic Voltammetry (CV).

UV-Visible Spectroscopy for Optical Band Gap (Egopt) Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the promotion of an electron from a lower energy orbital to a higher one, most commonly from the HOMO to the LUMO.

Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the absorption spectrum through solvatochromic effects; a non-polar, spectrograde solvent is often preferred to minimize these interactions. The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the Beer-Lambert law, typically between 0.1 and 1.0, to ensure quantitative accuracy.[6]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole in a suitable UV-transparent solvent (e.g., dichloromethane or cyclohexane). A typical concentration is in the range of 10-5 to 10-6 M.

-

Prepare a "blank" sample containing only the pure solvent.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm) to cover both UV and visible regions.[7]

-

-

Baseline Correction:

-

Place the cuvette filled with the blank solvent in both the sample and reference holders.

-

Perform a baseline correction to subtract the absorbance of the solvent and the cuvette.[8]

-

-

Sample Measurement:

-

Replace the blank in the sample holder with the cuvette containing the sample solution.

-

Run the spectral scan.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Determine the absorption onset (λonset) from the long-wavelength edge of the absorption spectrum. This is the point where the absorbance begins to rise from the baseline.

-

Calculate the optical band gap (Egopt) using the following equation: Egopt (eV) = 1240 / λonset (nm)

-

Caption: Workflow for Optical Band Gap Determination via UV-Vis Spectroscopy.

Cyclic Voltammetry for Electrochemical HOMO/LUMO Levels

Cyclic voltammetry is an electrochemical technique that measures the current response of a sample to a linearly cycled potential sweep. It allows for the determination of the oxidation and reduction potentials of a molecule, which can be directly correlated to the HOMO and LUMO energy levels, respectively.

Causality Behind Experimental Choices: A three-electrode setup is standard: the working electrode (e.g., glassy carbon) provides the surface for the reaction, the reference electrode (e.g., Ag/AgCl) provides a stable potential for reference, and the counter electrode (e.g., platinum wire) completes the circuit.[9] An inert electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) is required to ensure conductivity of the solution. The solvent must be able to dissolve the sample and the electrolyte and be electrochemically stable within the potential window of the experiment. Ferrocene is often used as an internal standard because its oxidation potential is well-defined and relatively insensitive to the solvent, allowing for accurate calibration of the potential axis.[10]

Experimental Protocol: Cyclic Voltammetry

-

Solution Preparation:

-

Dissolve the sample (approx. 1 mM) and the supporting electrolyte (0.1 M) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the sample solution. Maintain the inert atmosphere over the solution.

-

-

Measurement:

-

Perform a cyclic voltammogram of the solvent and electrolyte alone to determine the potential window.

-

Add the sample and record the CV, scanning towards positive potentials to observe oxidation and then towards negative potentials for reduction.

-

After recording the sample's CV, add a small amount of ferrocene (Fc/Fc+) and record another CV to use its redox couple as an internal reference.

-

-

Data Analysis:

-

Determine the onset potential of the first oxidation wave (Eoxonset) and the onset potential of the first reduction wave (Eredonset).

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc+ couple (assuming E1/2(Fc/Fc+) corresponds to -4.8 eV or -5.1 eV below vacuum, a commonly accepted value):[10] EHOMO (eV) = -[Eoxonset vs Fc/Fc+ + 4.8] ELUMO (eV) = -[Eredonset vs Fc/Fc+ + 4.8]

-

The electrochemical band gap (Egec) is then: Egec = ELUMO - EHOMO

-

Computational Prediction of Electronic Properties

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum chemical methods for predicting the electronic structure and properties of molecules.

Causality Behind Methodological Choices: DFT is used to calculate the ground-state electronic properties, including the optimized molecular geometry and the HOMO/LUMO energy levels. A choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is required; these are selected to balance computational cost with accuracy.[5] TD-DFT is then used to calculate the properties of the excited states, allowing for the simulation of the UV-Vis absorption spectrum.

Computational Workflow: DFT and TD-DFT

-

Structure Optimization (DFT):

-

Construct the 3D structure of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole using molecular modeling software.

-

Perform a geometry optimization using DFT (e.g., at the B3LYP/6-31G(d) level of theory) to find the lowest energy conformation of the molecule.

-

Confirm that the optimization has converged to a true minimum by performing a frequency calculation; all vibrational frequencies should be positive.

-

-

Ground-State Electronic Properties (DFT):

-

From the optimized structure, calculate the energies of the molecular orbitals. The energies of the HOMO and LUMO are directly obtained from this calculation.

-

The theoretical band gap is the difference between these energies: Egtheory = ELUMO - EHOMO .

-

-

Excited-State Properties (TD-DFT):

-

Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., using the CAM-B3LYP functional, which is often suitable for charge-transfer excitations) to compute the vertical excitation energies and oscillator strengths.

-

These results can be used to simulate the theoretical UV-Vis spectrum, which can then be compared with experimental data.

-

Caption: Workflow for DFT and TD-DFT Calculations.

Predicted Electronic Properties and Band Gap of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole

In the absence of direct experimental data, we can provide an educated estimation of the electronic properties based on the constituent moieties and data from structurally related compounds.

The pyrrole ring is a strong electron donor, while the 1,3-benzodioxole group is also considered electron-donating.[1][2] The conjugation of these two electron-rich systems is expected to raise the HOMO energy level, making the molecule a good electron donor. The LUMO level will also be influenced by the extended π-system.

Table 1: Theoretical and Experimental Data for Parent and Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Reference |

| Pyrrole (monomer) | DFT (B3LYP/6-31G) | -5.59 | 0.63 | 6.22 | [5] (Calculated) |

| Oligopyrrole (6 units) | DFT (B3LYP/6-31G(d)) | -3.51 | -0.27 | 3.23 | (Calculated) |

| N-aryl-pyrrole polymer | Experimental (UV-Vis) | - | - | 1.35 - 2.8 | [4] (Experimental) |

| Diketo-pyrrolo pyrrole | Experimental (CV) | - | - | 2.2 | [2] (Experimental) |

| Benzodioxole Derivative (TGEDADPDS) | DFT | - | - | 2.867 | (Calculated) |

Based on this data, we can infer the following for 1-(1,3-benzodioxol-5-yl)-1H-pyrrole:

-

HOMO Level: The presence of two electron-donating groups conjugated together will likely result in a relatively high HOMO energy level, probably in the range of -5.0 to -5.5 eV . This would make the molecule susceptible to oxidation.

-

LUMO Level: The LUMO is expected to be stabilized compared to unsubstituted pyrrole due to the extended conjugation with the benzodioxole ring. A reasonable estimate would be in the range of -1.0 to -1.5 eV .

-

Band Gap: The extension of the π-system by the N-aryl substitution should lead to a significantly smaller band gap than that of monomeric pyrrole. The band gap is predicted to be in the range of 3.5 to 4.5 eV . This would place its primary absorption in the UV region, potentially tailing into the visible spectrum.

Conclusion and Future Outlook

This technical guide has established a comprehensive framework for the characterization of the electronic properties and band gap energy of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole. While direct data is not yet available, the detailed experimental and computational protocols provided herein offer a clear path forward for researchers. The synthesis of data from related pyrrole and benzodioxole derivatives allows for a reasoned prediction of this molecule's electronic landscape, suggesting it possesses characteristics of an electron-rich organic semiconductor.

The next logical steps are the synthesis of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole and the subsequent application of the methodologies detailed in this guide. The empirical data obtained will not only validate the predictions made but will also provide the crucial parameters needed to assess its viability in drug design and organic electronic applications. The exploration of this and similar conjugated heterocyclic systems will undoubtedly continue to be a fertile ground for scientific discovery and technological advancement.

References

- Request PDF. (n.d.). Synthesis, characterization and evaluation of optical band gap of new semiconductor polymers with N-aryl- 2,5-diphenyl-pyrrole units.

- ResearchGate. (n.d.). Energy levels (ε) of HOMO and LUMO orbitals of selected pyrroles and their protonated forms calculated by the RHF/6-31G(d)//B3LYP/6-31G(d) method.

- ChemicalBook. (2024). Understanding 1,3-Benzodioxole.

-

Wessig, P., & Lehmann, M. (n.d.).[2][4]-Dioxolo[4,5-f]benzodioxole (DBD) Fluorescent Dyes; Synthesis, Properties, and Applications.

- Qurrata A'yun, A. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.

- ResearchGate. (n.d.). Positions of the HOMO and LUMO energy levels of the designed pyrrole...

- MDPI. (n.d.). Diketo-Pyrrolo Pyrrole-Based Acceptor-Acceptor Copolymers with Deep HOMO and LUMO Levels Absorbing in the Near Infrared.

- Nogueira, F., Castro, A., et al. (n.d.). A Tutorial on Density Functional Theory.

- Materials Cloud. (2020).

- Purdue Engineering. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

- Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.

- Savino, C., Ryan, R. P., Knee, J. L., Jimenez-Hoyos, C. A., & Northrop, B. H. (2020). Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks. Journal of Physical Chemistry A.

- ECHEMI. (n.d.).

- Das, P. (n.d.). Introduction to Density Functional Theory • Quantum Espresso Tutorial.

-

ResearchGate. (2025). A new class of fluorescent dyes based on 1,3-benzodioxole and[2][4]-dioxolo[4.5.

- ResearchGate. (n.d.). Comparative representation of HOMO, LUMO, and E gap energies of various...

- Royal Society of Chemistry. (n.d.). Influence of structure of benzodioxole derivatives on photoinitiation efficiency of benzophenone. Photochemical & Photobiological Sciences.

- ResearchGate. (2018).

- YouTube. (2021). Avogadro + ORCA Tutorial: 20.

- (n.d.).

- Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis | PDF.

- ResearchGate. (2015). How can we determine the HOMO and LUMO of organic materials by cyclic voltametry measurement?

- La Salle University. (n.d.).

- Yang, S., et al. (2024). Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. Organic & Biomolecular Chemistry.

- WuXi Biology. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.

- YouTube. (2022).

- ResearchGate. (n.d.).

- Pappenfus, T. M., et al. (2008). Reduced band gap dithieno[3,2-b:2',3'-d]pyrroles: new n-type organic materials via unexpected reactivity. Organic Letters.

- Royal Society of Chemistry. (2012). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews.

- (n.d.).

- Michigan State University Chemistry. (n.d.). UV-Visible Spectroscopy.

- ResearchGate. (2025).

- BMC. (2016). DFT and TD-DFT calculation of new thienopyrazine-based small molecules for organic solar cells.

- ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities.

- (2025). What software shall I use for DFT on an organic molecule?

- PubChem. (n.d.). 1,3-Benzodioxole.

- NIH. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC.

- ResearchGate. (2025). DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA.

- ResearchGate. (2019). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.

- Wikipedia. (n.d.). Pyrrole. (n.d.). Pyrrole.

Sources

- 1. Diketo-Pyrrolo Pyrrole-Based Acceptor-Acceptor Copolymers with Deep HOMO and LUMO Levels Absorbing in the Near Infrared [mdpi.com]

- 2. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 5. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Benzodioxole [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters via Molecular Conformation and Conjugation Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole: A Technical Guide for Drug Discovery Professionals

Foreword: The Convergence of Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule 1-(1,3-benzodioxol-5-yl)-1H-pyrrole represents a compelling convergence of two such "privileged scaffolds": the pyrrole ring and the 1,3-benzodioxole moiety. The pyrrole nucleus is a fundamental component of numerous natural products and synthetic drugs, celebrated for its diverse biological activities.[1][2] Similarly, the 1,3-benzodioxole fragment is a key feature in a multitude of bioactive compounds, contributing to their pharmacological profiles.[3][4] This technical guide provides an in-depth exploration of the potential biological activities of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole, drawing upon the established pharmacology of its constituent parts to propose avenues for research and development. We will delve into hypothesized mechanisms of action and present detailed, field-proven experimental protocols to rigorously evaluate its therapeutic promise.

Section 1: Deconstructing the Molecular Architecture for Predicted Bioactivity

The logical starting point for assessing the potential of a novel chemical entity is a thorough analysis of its structural components and their known bio-activities.

The Pyrrole Core: A Hub of Pharmacological Diversity

The pyrrole ring is a five-membered, nitrogen-containing heterocycle that is a structural linchpin in a vast array of biologically active molecules, from the heme in our blood to blockbuster drugs.[5][6] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including:

-

Anticancer Activity: Many pyrrole-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.[2][7] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][8]

-

Anti-inflammatory Properties: Pyrrole derivatives have been extensively investigated for their ability to modulate inflammatory pathways, frequently by inhibiting cyclooxygenase (COX) enzymes.[9][10]

-

Antimicrobial Effects: The pyrrole scaffold is present in numerous compounds with broad-spectrum activity against bacterial and fungal pathogens.[11][12]

The 1,3-Benzodioxole Moiety: A Modulator of Biological Function

The 1,3-benzodioxole group, often referred to as a methylenedioxyphenyl (MDP) group, is not merely a passive structural element. It is a recognized pharmacophore found in both natural products and synthetic drugs, and is known to influence a molecule's biological profile through several mechanisms:[4][13]

-

Metabolic Inhibition: The MDP group is a well-known inhibitor of cytochrome P450 enzymes, which can alter the metabolism and enhance the bioavailability of co-administered drugs.[14]

-

Anticancer Potential: Derivatives of 1,3-benzodioxole have demonstrated cytotoxic activity against a range of cancer cell lines, including cervical carcinoma.[3][15]

-

Anti-inflammatory Action: The 1,3-benzodioxole fragment is present in compounds that inhibit COX enzymes, which are key mediators of inflammation.[3]

Synergistic Hypothesis: Predicting the Bioactivity of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole

Based on the individual contributions of its core structures, we can formulate a primary hypothesis that 1-(1,3-benzodioxol-5-yl)-1H-pyrrole is likely to exhibit a combination of anticancer, anti-inflammatory, and antimicrobial activities. The fusion of these two scaffolds may lead to synergistic effects or a novel pharmacological profile.

Section 2: Proposed Avenues of Investigation & Experimental Validation

This section outlines a logical, multi-tiered approach to systematically investigate the potential biological activities of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole.

Investigation of Anticancer Activity

The significant anticancer potential of both pyrrole and benzodioxole derivatives makes this a primary area of investigation.[1][13]

The initial step is to assess the compound's general cytotoxicity across a panel of human cancer cell lines. This provides a foundational understanding of its potency and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a normal human cell line like IMR90 for toxicity comparison) in appropriate media until they reach 70-80% confluency.

-

Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a series of dilutions of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited.

Causality Behind Experimental Choices: The MTT assay is a robust, colorimetric assay that provides a quantitative measure of cell viability. The use of a diverse cancer cell line panel helps to identify potential tissue-specific activity, while the inclusion of a non-cancerous cell line is crucial for a preliminary assessment of therapeutic index.

Should the initial screening reveal significant cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

Figure 1: Workflow for investigating the anticancer mechanism of action.

Detailed Protocol: Annexin V/PI Staining for Apoptosis

-

Cell Treatment: Treat the selected cancer cell line with 1-(1,3-benzodioxol-5-yl)-1H-pyrrole at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Authoritative Grounding: This protocol is a standard and widely accepted method for detecting apoptosis, based on the translocation of phosphatidylserine to the outer leaflet of the plasma membrane in apoptotic cells.

Evaluation of Anti-inflammatory Potential

Given the prevalence of anti-inflammatory activity among both pyrrole and benzodioxole derivatives, this is another critical avenue for investigation.[3][9]

A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

-

Incubation: Incubate the respective enzyme with a chromogenic substrate and varying concentrations of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole.

-

Reaction Monitoring: Monitor the enzymatic reaction by measuring the change in absorbance over time using a spectrophotometer.

-

Data Analysis: Calculate the IC50 value for both COX-1 and COX-2 to determine the compound's potency and selectivity.

To assess the compound's effect in a more biologically relevant context, a cellular model of inflammation can be employed.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: After 24 hours, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

-

Nitric Oxide Measurement: Measure the production of nitric oxide (a key inflammatory mediator) in the supernatant using the Griess reagent.

Causality Behind Experimental Choices: This two-pronged approach first assesses a specific molecular target (COX enzymes) and then validates the anti-inflammatory effect in a cellular model that mimics an inflammatory response.

Antimicrobial Activity Screening

The structural motifs present in 1-(1,3-benzodioxol-5-yl)-1H-pyrrole suggest potential antimicrobial activity.[11][16]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial/Fungal Strains: Select a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Compound Dilution: Prepare a serial dilution of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole in a 96-well plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the microbial strain.

-

Incubation: Incubate the plates at the optimal growth temperature for the respective microbes for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Section 3: Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the experimental outcomes, all quantitative data should be summarized in a structured format.

Table 1: Summary of In Vitro Biological Activity of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole

| Assay Type | Cell Line / Organism | Endpoint | Result (e.g., IC50, MIC) |

| Anticancer | |||

| Cytotoxicity | MCF-7 | IC50 (µM) | Experimental Value |

| Cytotoxicity | A549 | IC50 (µM) | Experimental Value |

| Cytotoxicity | HCT116 | IC50 (µM) | Experimental Value |

| Cytotoxicity | IMR90 | IC50 (µM) | Experimental Value |

| Anti-inflammatory | |||

| COX-1 Inhibition | Purified Enzyme | IC50 (µM) | Experimental Value |

| COX-2 Inhibition | Purified Enzyme | IC50 (µM) | Experimental Value |

| Antimicrobial | |||

| Antibacterial | S. aureus | MIC (µg/mL) | Experimental Value |

| Antibacterial | E. coli | MIC (µg/mL) | Experimental Value |

| Antifungal | C. albicans | MIC (µg/mL) | Experimental Value |

Section 4: Concluding Remarks and Future Directions

The structural amalgamation of a pyrrole ring and a 1,3-benzodioxole moiety in 1-(1,3-benzodioxol-5-yl)-1H-pyrrole presents a compelling case for its potential as a multifaceted therapeutic agent. This guide has outlined a rational, evidence-based framework for the systematic investigation of its anticancer, anti-inflammatory, and antimicrobial properties. The proposed experimental workflows are designed to provide a robust and comprehensive initial assessment of its biological activity. Positive results from these in vitro studies would warrant further preclinical development, including in vivo efficacy studies in relevant animal models and a thorough investigation of its pharmacokinetic and toxicological profile. The exploration of this and similar hybrid molecules holds significant promise for the discovery of novel and effective therapies for a range of human diseases.

References

- Bioactive pyrrole-based compounds with target selectivity - PMC - NIH. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503487/]

- A Comparative Guide to the Biological Activity of Pyrrole Derivatives - Benchchem. (n.d.). BenchChem. [URL: https://www.benchchem.

- Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold - RAIJMR. (n.d.). Research Association of Interdisciplinary Juridical and Management Research. [URL: https://www.raijmr.com/ijrsml/wp-content/uploads/2017/11/IJRSML_2014_vol02_issue_04_01.pdf]

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (2015, January 23). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c4ra11813e]

- Structure of some pyrroles with biological activities - ResearchGate. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-some-pyrroles-with-biological-activities_fig1_344933619]

- Building Blocks for Drug Candidates - 1,3-Benzodioxole core - Chemspace. (2024, August 15). Chemspace. [URL: https://chem-space.com/blogs/b-1-3-benzodioxole]

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022, June 10). Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2022.905668/full]

- Understanding 1,3-Benzodioxole - ChemicalBook. (2024, November 21). ChemicalBook. [URL: https://www.chemicalbook.com/article/understanding-1-3-benzodioxole.htm]

- Structures of Benzodioxole derivatives that have biological activities - ResearchGate. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-Benzodioxole-derivatives-that-have-biological-activities_fig2_379201083]

- New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC - NIH. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5149033/]

- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6102553/]

- Synthesis of some new pyrrole derivatives and their antimicrobial activity | Abstract. (n.d.). Not available. [URL: https://typeset.

- (PDF) Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - ResearchGate. (2025, August 6). ResearchGate. [URL: https://www.researchgate.net/publication/6492576_Synthesis_and_biological_activity_of_new_anti-inflammatory_compounds_containing_the_14-benzodioxine_andor_pyrrole_system]

- Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed. (2007, July 15). National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/17517512/]